N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide
CAS No.: 899741-54-9
Cat. No.: VC7321267
Molecular Formula: C20H26N4O4S
Molecular Weight: 418.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899741-54-9 |
|---|---|
| Molecular Formula | C20H26N4O4S |
| Molecular Weight | 418.51 |
| IUPAC Name | N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide |
| Standard InChI | InChI=1S/C20H26N4O4S/c1-13(2)28-10-4-9-21-19(25)20(26)22-18-16-11-29-12-17(16)23-24(18)14-5-7-15(27-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,21,25)(H,22,26) |
| Standard InChI Key | IYADAYPCUJSLHP-UHFFFAOYSA-N |
| SMILES | CC(C)OCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC |
Introduction
Structural Overview
The compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system combining sulfur and nitrogen atoms in its ring structure. Key structural elements include:
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A 4-methoxyphenyl group attached to the pyrazole ring.
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A propan-2-yloxypropyl chain linked to an ethanediamide moiety.
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The presence of both amide and ether functional groups enhances its potential for hydrogen bonding and interaction with biological targets.
This molecular architecture suggests potential pharmacological applications due to its ability to interact with enzymes or receptors.
Synthesis Pathways
Although specific synthesis data for this exact compound is unavailable in the provided results, related thieno[3,4-c]pyrazole derivatives are synthesized via multi-step processes:
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Formation of the Thienopyrazole Core:
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Typically involves cyclization reactions using starting materials like aminothiophenes and hydrazines.
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Substituents such as methoxyphenyl groups are introduced via electrophilic substitution or nucleophilic aromatic substitution.
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Functionalization:
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The incorporation of ethanediamide chains and ether linkages is achieved through amidation and alkylation reactions.
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These methods often rely on mild reaction conditions and readily available reagents to ensure high yields and purity.
Anti-inflammatory Potential
Studies on related compounds highlight their ability to inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes or lipoxygenase (LOX). Docking studies have suggested strong binding affinities .
Antioxidant Activity
Thieno[3,4-c]pyrazoles have been shown to act as antioxidants by neutralizing reactive oxygen species (ROS). These effects were observed in models using oxidative stress markers in fish erythrocytes .
Analytical Characterization
The characterization of thieno[3,4-c]pyrazole derivatives typically involves:
| Technique | Application |
|---|---|
| IR Spectroscopy | Identifies functional groups such as amides (C=O stretch) and ethers (C-O). |
| NMR Spectroscopy | Confirms the chemical environment of protons (^1H NMR) and carbons (^13C NMR). |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns for structural validation. |
Potential Appl
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